molecular formula C24H25BrN2O B2526322 2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine CAS No. 313223-32-4

2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine

Cat. No.: B2526322
CAS No.: 313223-32-4
M. Wt: 437.381
InChI Key: YJJIRSFUZSEWCZ-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine is a useful research compound. Its molecular formula is C24H25BrN2O and its molecular weight is 437.381. The purity is usually 95%.
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Scientific Research Applications

The imidazoline scaffold, closely related to imidazolidine, has been extensively researched due to its wide range of biological activities. This includes potential applications in neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases. The versatility of the imidazoline and imidazolidine scaffolds in medicinal chemistry has led to the development of compounds with significant therapeutic potential. The tautomeric nature of 2-substituted imidazolines suggests careful consideration in structural design for medicinal applications (Sa̧czewski, Kornicka, & Balewski, 2016).

Imidazolidine Derivatives in Pharmacology

The synthesis of hydantoin and its derivatives, including imidazolidine-2,4-dione, is a key area of interest due to their broad pharmacological significance. These compounds exhibit a variety of biological activities, making them crucial in therapeutic and agrochemical applications. The hydantoin scaffold, closely associated with imidazolidine structures, has been found in medications such as phenytoin, supporting its importance in drug discovery. This highlights the potential for exploring 2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine in various medical fields (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Antioxidant Capacity of Imidazolidine Derivatives

Research on the antioxidant capacity of various compounds, including those based on imidazolidine scaffolds, is crucial. Antioxidant assays, such as ABTS and DPPH, are used to evaluate the scavenging ability of these compounds. The detailed mechanisms of action, including potential coupling reactions and subsequent oxidative degradation, underline the complexity and specificity of antioxidants based on imidazolidine derivatives. This suggests a promising area for the application of this compound in developing antioxidant therapies (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. If it’s a reactant in a chemical reaction, its mechanism would depend on the other reactants and the reaction conditions .

Future Directions

The study and application of this compound would depend on its intended use. It could potentially be explored as a pharmaceutical compound, a material in organic electronics, or a building block in synthetic chemistry .

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN2O/c1-17-6-4-8-20(14-17)26-12-13-27(21-9-5-7-18(2)15-21)24(26)19-10-11-23(28-3)22(25)16-19/h4-11,14-16,24H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJIRSFUZSEWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.